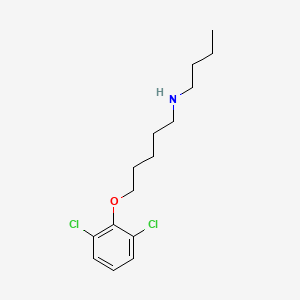
methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate, also known as MMDA, is a chemical compound that is commonly used in scientific research. It is a member of the benzodiazepine family of compounds, which are known for their sedative and anxiolytic properties. MMDA is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, are still being researched.
作用机制
The mechanism of action of methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is not fully understood, but it is believed to act on the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety and other emotional states. By binding to the GABA-A receptor, methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate enhances the effects of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and other emotional states.
Biochemical and physiological effects:
methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has several biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It has also been shown to have analgesic properties, and it has been used in the treatment of chronic pain. methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is metabolized in the liver, and its metabolites are excreted in the urine.
实验室实验的优点和局限性
Methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. It is also relatively easy to synthesize, and it is stable under a wide range of conditions. However, methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is not without its limitations. It has a short half-life, which makes it difficult to use in long-term studies. It is also highly lipophilic, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate, including its use in the treatment of anxiety disorders and other psychiatric conditions. It may also have potential as a treatment for drug addiction and withdrawal. Further research is needed to fully understand the mechanism of action of methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate and its effects on the brain and other physiological systems.
合成方法
The synthesis of methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-amino-5-methylbenzoic acid. This is achieved by the reaction of 2-nitro-5-methylbenzoic acid with tin and hydrochloric acid. The resulting product is then reduced using sodium borohydride to produce 2-amino-5-methylbenzoic acid.
The next step involves the reaction of 2-amino-5-methylbenzoic acid with N,N-dimethylformamide dimethyl acetal to produce the intermediate compound, which is then reacted with ethyl chloroformate to produce the final product, methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate.
科学研究应用
Methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has several applications in scientific research, including its use as a tool for studying the central nervous system. It has been shown to have anxiolytic and sedative properties, and it is commonly used to study the effects of benzodiazepines on the brain. methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has also been used in studies of drug addiction and withdrawal, as well as in studies of the effects of stress on the brain.
属性
IUPAC Name |
methyl 2-(4-methyl-2,5-dioxo-3H-1,4-benzodiazepin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14-7-11(16)15(8-12(17)19-2)10-6-4-3-5-9(10)13(14)18/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPPTAVDQVQNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C2=CC=CC=C2C1=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)


![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5057651.png)
